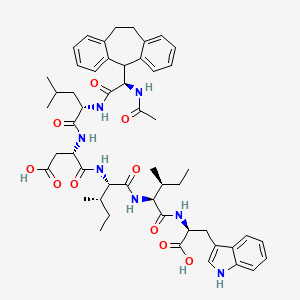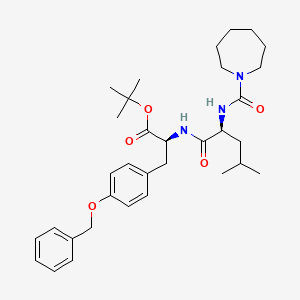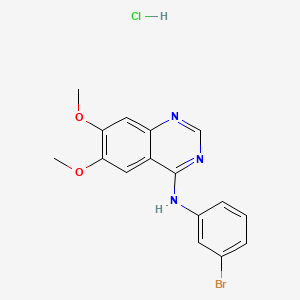
3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol
Overview
Description
PEG17 is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Scientific Research Applications
Molecular Structure and Synthetic Approaches
Research has been conducted on the synthesis, characterization, and molecular structure of various complex organic compounds. For example, studies on diterpene oligoesters, synthetic approaches to analogues of betulinic acid, and the synthesis and characterization of 2-mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes provide insights into the complex molecular architecture and the potential for chemical modifications of similar compounds (Kar et al., 1998); (Jung & Duclos, 2006); (Chauhan et al., 1983).
Molecular Recognition and Stereoselectivity
Studies on molecular recognition highlight the importance of geometrical configurations in the interactions of complex molecules, revealing how structural nuances impact hydrogen-bonding interactions and molecular affinities. This type of research, as discussed in the context of molecular recognition and stereoselectivity in diol interactions with macrocycles, could provide a theoretical foundation for understanding how “3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol” might interact with other chemical entities (Kikuchi et al., 1991).
Novel Compounds and Material Science
The exploration of novel compounds, such as the theoretical investigation of high-density cage compounds, can lead to new materials with unique properties suitable for advanced applications in material science, energy storage, and more. These studies demonstrate the potential of complex organic compounds in developing new materials with specific functionalities (Lin et al., 2013).
Mechanism of Action
Target of Action
HO-PEG16-OH, also known as PEG17 or 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
HO-PEG16-OH operates by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by HO-PEG16-OH is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. By selectively targeting proteins for degradation, HO-PEG16-OH can influence various downstream effects depending on the specific proteins being targeted.
Result of Action
The result of HO-PEG16-OH’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific proteins being targeted.
Biochemical Analysis
Biochemical Properties
HO-PEG16-OH plays a crucial role in biochemical reactions due to its hydrophilic nature and reactive hydroxyl groups. These properties allow it to interact with various enzymes, proteins, and other biomolecules. For instance, HO-PEG16-OH can form ester bonds with carboxyl groups of proteins or other molecules, facilitating the conjugation of drugs or other therapeutic agents . Additionally, it can act as a spacer in PROTACs, linking a ligand for an E3 ubiquitin ligase to a target protein, thereby promoting the selective degradation of the target protein .
Cellular Effects
HO-PEG16-OH influences various cellular processes due to its ability to modify the surface properties of nanoparticles and other carriers. This modification enhances the water dispersibility and stability of these carriers, improving their performance in biological environments . HO-PEG16-OH can also affect cell signaling pathways and gene expression by facilitating the delivery of drugs or genetic material into cells. Its biocompatibility and low toxicity make it suitable for use in various cell types without causing significant adverse effects .
Molecular Mechanism
At the molecular level, HO-PEG16-OH exerts its effects through several mechanisms. Its hydroxyl groups can form covalent bonds with other molecules, enabling the conjugation of therapeutic agents. In the context of PROTACs, HO-PEG16-OH acts as a linker that brings the target protein and E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein . This targeted degradation mechanism is highly specific and can be used to selectively eliminate disease-causing proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of HO-PEG16-OH can change over time due to its stability and degradation properties. HO-PEG16-OH is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that HO-PEG16-OH maintains its functionality over extended periods, making it suitable for use in both in vitro and in vivo experiments . Repeated freeze-thaw cycles should be avoided to prevent degradation.
Dosage Effects in Animal Models
The effects of HO-PEG16-OH in animal models vary with different dosages. At low doses, HO-PEG16-OH is well-tolerated and does not cause significant adverse effects . At higher doses, it may exhibit toxicity or other adverse effects, depending on the specific application and animal model used. Studies have shown that the optimal dosage of HO-PEG16-OH for therapeutic applications should be carefully determined to balance efficacy and safety .
Metabolic Pathways
HO-PEG16-OH is involved in various metabolic pathways, primarily related to its role as a drug delivery vehicle. It interacts with enzymes and cofactors that facilitate its conjugation to therapeutic agents . The metabolic flux and levels of metabolites can be influenced by the presence of HO-PEG16-OH, as it can alter the distribution and availability of drugs within the body . Understanding these metabolic pathways is crucial for optimizing the use of HO-PEG16-OH in biomedical applications.
Transport and Distribution
HO-PEG16-OH is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its hydrophilic nature allows it to be readily taken up by cells and distributed throughout the body . The localization and accumulation of HO-PEG16-OH can be influenced by factors such as molecular size and surface modifications. These properties make it an effective carrier for delivering drugs to specific tissues or organs .
Subcellular Localization
The subcellular localization of HO-PEG16-OH is determined by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, depending on the nature of the conjugated therapeutic agent . This targeted localization enhances the efficacy of HO-PEG16-OH in delivering drugs or other therapeutic agents to their intended sites of action, thereby improving treatment outcomes .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O17/c33-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-31-49-32-30-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-34/h33-34H,1-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHORSBRLGKJPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218307 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6812-36-8 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-pentadecaoxaheptatetracontane-1,47-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,11-Dihydro[1]benzothiopyrano[4,3-b]indole](/img/structure/B1679109.png)


![sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1679115.png)
![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)


![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)
![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)
